molecular formula C17H20N2O B15340925 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline

Cat. No.: B15340925
M. Wt: 268.35 g/mol
InChI Key: QLXXLYHRLZZPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is a chemical compound of interest in organic synthesis and medicinal chemistry research. This aniline derivative features a benzyloxy group and a pyrrolidine substituent on the same aromatic ring, a structure often found in compounds with significant biological activity. The benzyloxy group can serve as a versatile protecting group for phenols, a common strategy in multi-step synthetic pathways, while the pyrrolidine and aniline functionalities are privileged scaffolds in pharmaceutical development. Researchers may utilize this compound as a key synthetic intermediate or building block in the exploration of new active molecules. The molecular structure suggests potential for this compound to act as a precursor in the synthesis of more complex molecules, such as dyes, ligands for catalysis, or candidates for drug discovery programs. Its specific research value lies in its multifunctional design, which allows for further chemical modifications at the amine group, the benzyl-protected phenol, or the pyrrolidine nitrogen. While the exact mechanism of action for this specific compound is not established, molecules with similar substructures have demonstrated various pharmacological properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-phenylmethoxy-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C17H20N2O/c18-15-8-9-16(19-10-4-5-11-19)17(12-15)20-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13,18H2

InChI Key

QLXXLYHRLZZPAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as BF3·OEt2 .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group results in the formation of an amine.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, altering their conformation and function.

Comparison with Similar Compounds

The following analysis compares 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline to structurally related compounds, focusing on molecular features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound C₁₇H₂₀N₂O 268.36 Aniline, benzyloxy, pyrrolidine Drug intermediates, CNS targeting
4-[3-(Benzyloxy)-2-pyridinyl]pyrrolidin-2-one C₁₆H₁₆N₂O₂ 268.31 Pyridine, pyrrolidinone, benzyloxy Kinase inhibitors, heterocyclic synthesis
N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylaniline C₁₆H₁₅Cl₂N 304.21 Aniline, dichlorophenyl, ethyl Agrochemicals, antimicrobial agents
2-methyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide C₂₃H₁₇NO₃ 355.39 Benzamide, coumarin, methyl Fluorescent probes, enzyme inhibitors
Key Observations:

This compound vs. 4-[3-(Benzyloxy)-2-pyridinyl]pyrrolidin-2-one: Both share a benzyloxy group, but the latter replaces the aniline with a pyridine-pyrrolidinone system. The pyridine moiety in the latter may improve metabolic stability in drug candidates, whereas the aniline group in the former could facilitate electrophilic substitution reactions.

Comparison with N-Substituted Anilines: N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylaniline contains halogen atoms (Cl), which increase lipophilicity and resistance to oxidative degradation.

Benzamide Derivatives: 2-methyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide integrates a coumarin scaffold, known for fluorescence and photochemical applications. The target compound lacks such chromophores but includes a flexible pyrrolidine ring, which may improve bioavailability in biological systems .

Physicochemical Properties (Inferred)

  • Solubility : The pyrrolidine ring in this compound likely improves water solubility compared to purely aromatic analogs like N-substituted anilines.
  • Reactivity : The primary amine in the target compound is more nucleophilic than the amide group in benzamide derivatives, making it reactive in condensation or acylation reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as benzyloxy group introduction via nucleophilic substitution or coupling reactions. For example, refluxing precursors with catalysts (e.g., Pd/C for hydrogenolysis) and purification via column chromatography or recrystallization (toluene/ethanol mixtures) can yield high-purity products . Key considerations include solvent selection (e.g., dichloromethane for extraction), reaction time optimization, and post-synthesis washes (e.g., 5% NaOH to remove acidic by-products) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To identify benzyloxy aromatic protons (δ 7.3–7.5 ppm) and pyrrolidine CH2/CH groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C17H20N2O2, expected [M+H]+ = 285.1608) .
  • FT-IR : To detect O–C ether stretching (~1250 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store in anhydrous, oxygen-free environments (e.g., under argon) at –20°C. Use aprotic solvents like DMSO or DMF for long-term stability, as protic solvents may accelerate hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Perform density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity .
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to kinase active sites, focusing on hydrogen bonding between the pyrrolidine NH and catalytic residues . Validate predictions with surface plasmon resonance (SPR) affinity assays .

Q. What strategies resolve contradictions in reported biological activities across derivatives?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyloxy vs. methoxy groups) and assess activity against standardized assays (e.g., EGFR/HER2 inhibition) .
  • Use statistical meta-analysis to compare datasets, accounting for variables like assay pH, cell lines, and solvent effects .

Q. How do stereochemical variations in the pyrrolidine ring impact pharmacological profiles?

  • Methodological Answer :

  • Synthesize enantiomers via chiral catalysts (e.g., (R)- or (S)-BINOL) and analyze using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Compare in vitro activity (e.g., IC50 values) and pharmacokinetics (e.g., metabolic stability in liver microsomes) to identify stereospecific effects .

Data Contradiction Analysis

Q. Why do melting points vary across literature sources for this compound?

  • Methodological Answer : Variations arise from:

  • Purity differences : Impurities (e.g., unreacted benzyl chloride) lower observed melting points. Use DSC (differential scanning calorimetry) for precise measurements .
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) can produce distinct crystalline forms. Confirm polymorph identity via XRD .

Experimental Design Table

ObjectiveKey ParametersTechniquesReferences
Optimize synthesis yieldTemperature, catalyst loading, solvent polarityDoE (Design of Experiments), GC-MS
Assess kinase inhibitionATP concentration, incubation timeFluorescence polarization assay
Characterize stereochemistryChiral column type, mobile phase ratioChiral HPLC, circular dichroism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.